2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide
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Overview
Description
2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide is a chemical compound with a complex structure that includes a chloro group, a cyanophenyl group, and an imidazole ring
Preparation Methods
The synthesis of 2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(3-cyanophenyl)propanamide with an imidazole derivative under specific conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide can be compared with other similar compounds, such as:
2-Chloro-N-(3-cyanophenyl)propanamide: This compound shares a similar structure but lacks the imidazole ring, which may result in different chemical and biological properties.
N-(3-Cyanophenyl)-2-methylpropanamide: Another related compound that differs in the substitution pattern on the phenyl ring and the presence of the imidazole ring.
Properties
IUPAC Name |
2-chloro-N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9(15)14(20)18-8-13-17-7-12(19-13)11-4-2-3-10(5-11)6-16/h2-5,7,9H,8H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPYTIBFZRJPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=C(N1)C2=CC=CC(=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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